

An In-Depth Technical Guide to Dimethyl Isorosmanol: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl isorosmanol (11,12-Di-O-methylisorosmanol) is a naturally occurring abietane diterpene isolated from Rosmarinus officinalis (rosemary) that has garnered interest for its antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dimethyl isorosmanol**, including its molecular structure, weight, and solubility. This document also outlines detailed experimental protocols for the analysis of diterpenoids and discusses the potential antioxidant mechanism of action for this class of compounds.

Physicochemical Properties

While specific experimental data for some physical properties of **Dimethyl isorosmanol**, such as its melting and boiling points, are not readily available in the current literature, the fundamental chemical properties have been established.

Table 1: Physical and Chemical Properties of Dimethyl Isorosmanol



Property	Value	Source/Citation
CAS Number	116064-19-8	[1][2][3]
Molecular Formula	C22H30O5	[1]
Molecular Weight	374.47 g/mol	[1]
Appearance	Not specified (Likely a solid)	General knowledge of diterpenoids
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	DMSO: 25 mg/mL (66.76 mM)	[1]

Spectroscopic Data

Detailed spectroscopic data for **Dimethyl isorosmanol** is not extensively published. However, based on the known structure and general characteristics of abietane diterpenes, the expected spectral features can be inferred. The following sections outline the expected regions of interest for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Dimethyl isorosmanol** is expected to show characteristic signals for aromatic protons, methoxy groups, and the aliphatic protons of the abietane skeleton.

¹³C NMR: The carbon NMR spectrum will provide information on the 22 carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, carbons of the methoxy groups, and the aliphatic carbons of the tricyclic ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Dimethyl isorosmanol** is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

• O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if a hydroxyl group is present.



- C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
- C=O stretching (carbonyl): A strong absorption band around 1700-1750 cm⁻¹.
- C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-O stretching (ether and ester): Bands in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry of **Dimethyl isorosmanol** will show the molecular ion peak (M⁺) corresponding to its molecular weight (374.47). The fragmentation pattern will provide structural information, with expected losses of methyl groups, methoxy groups, and fragmentation of the diterpene ring system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **Dimethyl isorosmanol** and other diterpenoids.

NMR Spectroscopy of Diterpenoids

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of diterpenoid compounds.

Materials:

- Purified diterpenoid sample (5-10 mg)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- 5 mm NMR tubes
- NMR spectrometer

Procedure:

 Dissolve 5-10 mg of the purified diterpenoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]



- Transfer the solution to a clean 5 mm NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[4]
- Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[5]

FT-IR Spectroscopy of Plant Extracts

This protocol provides a general method for obtaining FT-IR spectra of plant-derived compounds.

Materials:

- Dried and powdered plant extract containing the compound of interest
- · Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press for pellet making
- FT-IR spectrometer

Procedure:

- Thoroughly mix a small amount of the dried extract (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.[6]
- Grind the mixture to a very fine powder to ensure homogeneity.
- Transfer a portion of the powdered mixture to a pellet-forming die.



- Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
- Analyze the resulting spectrum to identify characteristic absorption bands of the functional groups present.[8]

Mass Spectrometry of Diterpenes

This protocol describes a general approach for the analysis of diterpenes using mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Materials:

- · Purified diterpene sample
- Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)
- GC-MS or LC-MS system

Procedure:

- Dissolve the purified diterpene in a suitable volatile solvent at an appropriate concentration.
- Inject the sample into the GC-MS or LC-MS system.
- For GC-MS: The sample is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer.
- For LC-MS: The sample is separated based on its partitioning between the mobile and stationary phases. The eluent from the LC column is introduced into the mass spectrometer.
- In the mass spectrometer, the molecules are ionized (e.g., by electron ionization or electrospray ionization).



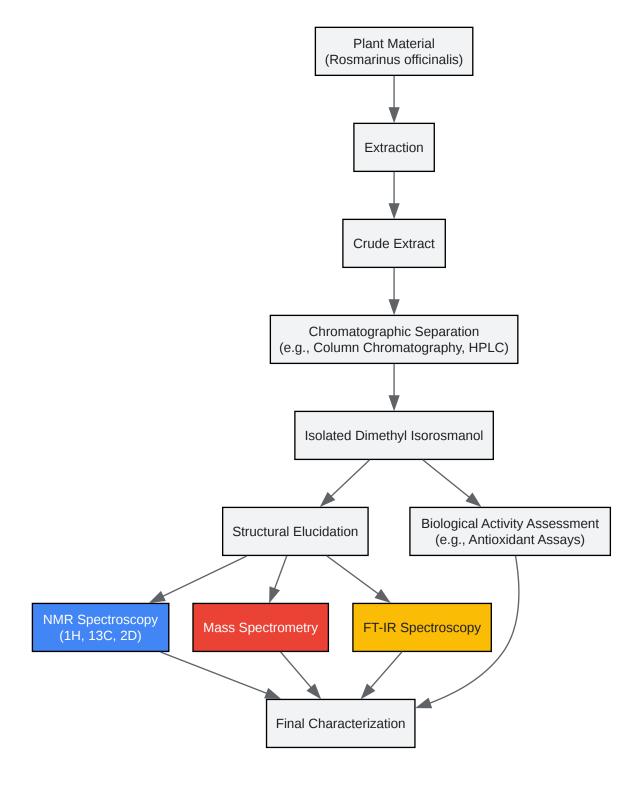
- The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.
- Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.[9][10]

Signaling Pathways and Logical Relationships

Dimethyl isorosmanol is recognized for its antioxidant activity.[2][11] While a specific signaling pathway for **Dimethyl isorosmanol** has not been fully elucidated, the mechanism of action for related abietane diterpenes, such as ferruginol, has been investigated. The antioxidant activity of these compounds is believed to involve the formation of a quinone methide intermediate.[12] This reactive intermediate can then participate in further reactions that contribute to the overall antioxidant effect.

The general workflow for the isolation and characterization of a diterpenoid like **Dimethyl isorosmanol** from a plant source such as rosemary is depicted below.





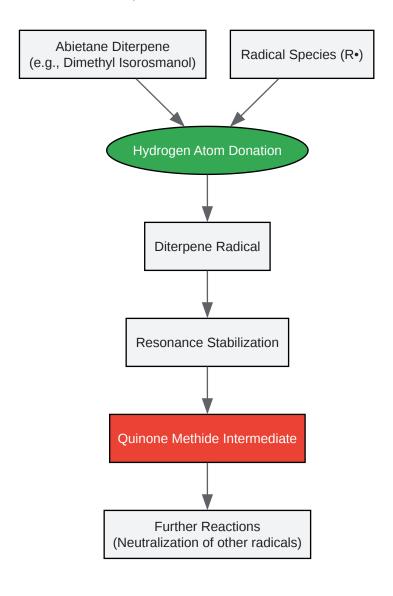
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Caption: General workflow for isolating and characterizing **Dimethyl isorosmanol**.

The proposed antioxidant mechanism for abietane diterpenes involves the donation of a hydrogen atom to a radical species, leading to the formation of a stabilized diterpene radical.



This can then be further oxidized to a quinone methide.



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Caption: Proposed antioxidant mechanism for abietane diterpenes.

Conclusion

Dimethyl isorosmanol is a promising natural compound with established antioxidant properties. While a complete physicochemical profile is still under investigation, this guide provides the currently available data and outlines the necessary experimental protocols for its further characterization. The elucidation of its complete spectral data and a more detailed understanding of its biological signaling pathways will be crucial for its potential development in



pharmaceutical and other applications. Further research is warranted to fully explore the therapeutic potential of this and other related abietane diterpenes.

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